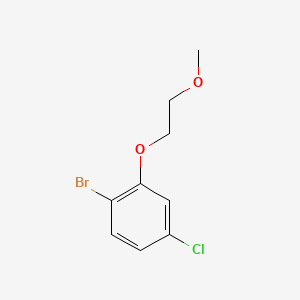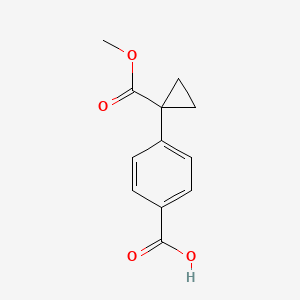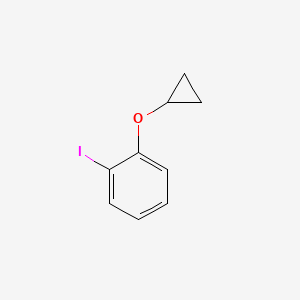![molecular formula C20H30N8 B580710 2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine CAS No. 257877-45-5](/img/structure/B580710.png)
2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine
Overview
Description
The compound “2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine” is a derivative of piperazine . It is a part of a new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Synthesis Analysis
The compound was synthesized as part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . The structures of the compounds were elucidated using spectroscopic methods .Molecular Structure Analysis
The structures of the compounds were elucidated using spectroscopic methods and some physicochemical properties of new compounds were predicted using Molinspiration and MolSoft programs .Chemical Reactions Analysis
The compound was synthesized and screened for their monoamine oxidase A and B inhibitory activity . The IR spectrum showed peaks at 3013 cm^-1 (aromatic C–H), 2931 cm^-1 (aliphatic C–H), 1635 cm^-1 (amide C=O), 1581–1415 cm^-1 (C=C and C=N), 1251–1024 cm^-1 (C–N and C–O) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.5 g/mol . The IR spectrum showed peaks at 3013 cm^-1 (aromatic C–H), 2931 cm^-1 (aliphatic C–H), 1635 cm^-1 (amide C=O), 1581–1415 cm^-1 (C=C and C=N), 1251–1024 cm^-1 (C–N and C–O) . The compound has a yield of 68% and a melting point of 250–254 °C .Scientific Research Applications
Analytical Method Development and Validation (AMV)
Buspirone EP Impurity C serves as a valuable reference standard for analytical method development and validation. Researchers use it to establish robust methods for detecting and quantifying Buspirone and related compounds. By optimizing analytical techniques, scientists can ensure accurate quality control during drug development and production .
Chemical Synthesis and Reagent Exploration
Beyond its pharmaceutical applications, Buspirone EP Impurity C finds utility in chemical synthesis. Its unique molecular structure and reactivity make it a versatile reagent. Chemists can explore the creation of new compounds with tailored properties and functionalities by incorporating this impurity into their synthetic pathways .
Anti-Fibrotic Research
Recent studies have investigated the anti-fibrotic potential of Buspirone EP Impurity C. In particular, it has been evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, several derivatives of this compound exhibited better anti-fibrotic activity than established drugs like Pirfenidone. For instance, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising results. These findings suggest that Buspirone EP Impurity C could be a novel candidate for anti-fibrotic drug development .
Anticancer Research
While not directly studied for anticancer properties, pyrimidine derivatives (including Buspirone EP Impurity C) have been associated with diverse biological activities. Researchers have explored pyrimidine-based compounds as antimicrobial, antiviral, and antitumor agents. Further investigations into Buspirone EP Impurity C’s potential anticancer effects could be worthwhile .
Anti-Inflammatory Agents
Although not specifically mentioned for Buspirone EP Impurity C, related pyrimidine derivatives have been studied as anti-inflammatory agents. Researchers have synthesized novel compounds based on ursolic acid and 1,2,4-triazolo[1,5-a]pyrimidine scaffolds. These studies highlight the versatility of pyrimidine-based structures in drug development .
Collagen Modulation and Fibrosis Inhibition
In vitro experiments have shown that Buspirone EP Impurity C derivatives effectively inhibit collagen expression and hydroxyproline content. These findings suggest a potential role in preventing fibrosis. Further investigations could explore its mechanism of action and potential therapeutic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1(9-25-11-15-27(16-12-25)19-21-5-3-6-22-19)2-10-26-13-17-28(18-14-26)20-23-7-4-8-24-20/h3-8H,1-2,9-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKBYFPRGPOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192795 | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bispyrimidinylpiperazinyl butane | |
CAS RN |
257877-45-5 | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257877-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-(pyrimidin-2-yl)piperazin-1-yl)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFL4F0BM3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B580635.png)








